Home > Products > Screening Compounds P112378 > CCR1 antagonist 10
CCR1 antagonist 10 - 1010731-97-1

CCR1 antagonist 10

Catalog Number: EVT-276477
CAS Number: 1010731-97-1
Molecular Formula: C32H39ClN2O3
Molecular Weight: 535.125
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MLN-3897, also known as AVE-9897, is a C-C Motif Chemokine Receptor 1 (CCR1) antagonist potentially for the treatment of multiple sclerosis and rheumatoid arthritis. MLN3897 abrogates its effects by inhibiting Akt signaling. Moreover, MM cell-to-OC adhesion was abrogated by MLN3897, thereby inhibiting MM cell survival and proliferation. MLN3897 demonstrates significant impairment of OC formation (by 40%) and function (by 70%), associated with decreased precursor cell multinucleation and down-regulation of c-fos signaling.
Overview

CCR1 antagonist 10 is a potent and orally active small molecule designed to inhibit the C-C chemokine receptor type 1 (CCR1). This receptor plays a significant role in inflammatory processes and immune responses, making CCR1 antagonists valuable in treating various diseases, particularly those related to inflammation. The compound has been characterized for its binding affinity and functional activity against CCR1, demonstrating effectiveness in inhibiting the binding of radiolabeled macrophage inflammatory protein-1 alpha (MIP-1α) to cell membranes.

Source and Classification

CCR1 antagonist 10 is classified as a small-molecule antagonist specifically targeting the CCR1 receptor. It is derived from a series of high-capacity screening studies aimed at identifying compounds with antagonistic activity against CCR1. The compound has been noted for its ability to inhibit MIP-1α binding effectively, which is crucial for the receptor's activation and subsequent signaling pathways involved in inflammation and immune responses .

Synthesis Analysis

The synthesis of CCR1 antagonist 10 involves several key steps, often utilizing advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions include amination, alkylation, and coupling reactions that form the core structure of the antagonist.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product with high purity.

Technical details reveal that specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and selectivity .

Molecular Structure Analysis
  • Structure: The compound features a core structure that typically includes a piperidine ring linked to various aromatic groups. This design is crucial for its interaction with the CCR1 receptor.
  • Data: The molecular weight, formula, and specific stereochemistry are determined using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). For instance, CCR1 antagonist 10 has been characterized to have a specific three-dimensional arrangement that optimizes its binding affinity to the receptor .
Chemical Reactions Analysis

The chemical reactions involved in synthesizing CCR1 antagonist 10 are critical for understanding its formation:

  1. Amination Reactions: These reactions introduce amino groups into the molecular framework, which are essential for enhancing binding interactions with the CCR1 receptor.
  2. Alkylation: Alkylation reactions modify the piperidine structure to improve lipophilicity and bioavailability.
  3. Coupling Reactions: These are employed to connect different molecular fragments, leading to the final structure of CCR1 antagonist 10.

Each reaction step is monitored carefully to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism of action of CCR1 antagonist 10 involves blocking the binding of MIP-1α to the CCR1 receptor:

  • Process: Upon administration, CCR1 antagonist 10 competes with MIP-1α for binding sites on the CCR1 receptor, preventing receptor activation.
  • Data: Studies have shown that this antagonism leads to reduced signaling through downstream pathways associated with inflammation, thereby mitigating inflammatory responses in various models .
Physical and Chemical Properties Analysis

The physical and chemical properties of CCR1 antagonist 10 contribute significantly to its functionality:

  • Physical Properties: This includes solubility profiles in different solvents, stability under various conditions (e.g., temperature, pH), and melting point.
  • Chemical Properties: The compound exhibits specific reactivity patterns that allow it to interact selectively with biological targets. Data from assays indicate its potency in inhibiting MIP-1α binding at nanomolar concentrations .
Applications

CCR1 antagonist 10 has several scientific applications:

  • Research Tool: It serves as a valuable tool for studying the role of CCR1 in various disease models, particularly those related to inflammation such as autoimmune diseases.
  • Therapeutic Potential: Given its mechanism of action, it holds promise as a therapeutic agent for conditions characterized by excessive inflammatory responses, including rheumatoid arthritis and other chronic inflammatory diseases.
Introduction to CCR1 and Chemokine Receptor Antagonism

Chemokine Receptor Family: Overview of CCR1 in the Context of Inflammatory Signaling

Chemokine receptors belong to the class A G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane (TM) helices that transduce extracellular signals to intracellular effectors via Gαi-mediated pathways. The CCR subfamily (CCR1-CCR10) specifically binds CC-type chemokines and regulates leukocyte migration in inflammatory and immune responses. Among these, CCR1 (C-C chemokine receptor type 1) is expressed on monocytes, neutrophils, dendritic cells, T lymphocytes, and microglia, positioning it as a master regulator of immune cell trafficking. Structural studies reveal that CCR1’s ligand-binding pocket is formed by TM helices 2, 3, 6, and 7, with extracellular loops (ECLs) facilitating high-affinity interactions with chemokines like CCL3 and CCL5 [2] [4].

Table 1: Classification of Human Chemokine Receptor Families

Receptor FamilyKey ReceptorsPrimary LigandsCellular Expression
CCRCCR1, CCR2, CCR5CCL3, CCL5, CCL7Monocytes, T cells, dendritic cells
CXCRCXCR1, CXCR2, CXCR4CXCL8, CXCL12Neutrophils, lymphocytes
XCRXCR1XCL1, XCL2NK cells, CD8+ T cells
CX3CRCX3CR1CX3CL1Microglia, monocytes

Recent cryo-electron microscopy (cryo-EM) analyses at 2.8–3.1 Å resolution have elucidated CCR1’s activation mechanism: Ligand binding induces conformational changes in ECL2 and TM6, triggering Gαi protein coupling and downstream signaling through MAPK, PI3K, and NF-κB pathways. This cascade amplifies integrin activation, cytoskeletal reorganization, and chemotaxis. Dysregulation of this process contributes to chronic inflammation, autoimmunity, and cancer metastasis [4] [5].

CCR1 Ligands and Their Pathophysiological Roles in Immune Dysregulation

CCR1 engages multiple ligands, including CCL3 (MIP-1α), CCL5 (RANTES), CCL7 (MCP-3), and CCL15 (HCC-2). These ligands exhibit overlapping but non-redundant functions:

  • CCL3/CCL5: Drive monocyte and Th1-cell recruitment to inflamed tissues. In multiple myeloma (MM), malignant plasma cells secrete CCL3, which activates CCR1 on osteoclasts, inducing bone resorption and lytic lesions. Elevated CCL3 correlates with advanced bone disease and reduced survival [1] [9].
  • CCL7: Promotes macrophage infiltration in atherosclerosis and neuroinflammation. In Parkinson’s disease (PD), CCL7-CCR1 interactions amplify microglial activation, leading to dopaminergic neuron death via TNF-α and IL-1β release [7].

Table 2: Pathophysiological Roles of Key CCR1 Ligands

LigandPrimary SourcesDisease AssociationsMechanistic Insights
CCL3Macrophages, dendritic cells, MM cellsMultiple myeloma bone destruction, DLBCL non-GC subtypeInduces osteoclast formation; correlates with poor prognosis in lymphoma [1] [9]
CCL5T cells, platelets, endothelial cellsRheumatoid arthritis, atherosclerosis, neuroinflammationRecruits CCR1+ monocytes to synovium; drives plaque progression [3] [10]
CCL7Epithelial cells, fibroblastsParkinson’s disease, metastatic cancerEnhances microglial ROS production; facilitates tumor cell extravasation [7]
CCL15Liver, colorectal cancer cellsHepatocellular carcinoma metastasisPromotes MMP-9 secretion via CCR1, enabling tissue invasion [4]

In diffuse large B-cell lymphoma (DLBCL), CCR1 expression defines the non–germinal center subtype, where CCL3/CCL5 autocrine loops enhance tumor survival and migration. Similarly, in PD, CCR1+ microglia amplify neurotoxicity through sustained NF-κB activation and reactive oxygen species (ROS) production [1] [7].

Rationale for Targeting CCR1: Mechanistic Basis for Antagonist Development

The centrality of CCR1 in inflammatory and oncological pathologies makes it a compelling therapeutic target. Key rationales include:

  • Pathogenic Specificity: CCR1 blockade inhibits osteoclast activation in MM without disrupting basal osteoblast function, preserving bone homeostasis [9].
  • Immune Cell Regulation: Antagonists reduce infiltration of CCR1+ monocytes, T cells, and mast cells into inflamed sites, as demonstrated in PD models where BX471 (a CCR1 antagonist) attenuated nigrostriatal degeneration [7].
  • Synergistic Potential: In glucocorticoid-resistant MM, CCR1 inhibition with BX471 restores dexamethasone sensitivity by suppressing survival pathways like AKT and ERK [8] [9].

Structurally guided drug design leverages CCR1’s ligand-binding pocket. Small-molecule antagonists (e.g., CCR1 antagonist 10) occupy a hydrophobic cleft between TM3, TM5, and TM6, displacing CCL3 through competitive inhibition. CCR1 antagonist 10 exhibits a Ki of 2.3 nM for human CCR1, achieved by forming hydrogen bonds with Glu287 (TM7) and hydrophobic interactions with Ile259 (TM6) [5] [6]. Clinical validation comes from rheumatoid arthritis studies, where CP-481715 reduced synovial macrophage numbers by >90% within two weeks [3] [10].

Properties

CAS Number

1010731-97-1

Product Name

CCR1 antagonist 10

IUPAC Name

(11E)-11-[3-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]propylidene]-5H-[1]benzoxepino[3,4-b]pyridine-9-carboxylic acid

Molecular Formula

C32H39ClN2O3

Molecular Weight

535.125

InChI

InChI=1S/C30H31ClN2O4/c1-29(2)19-33(16-13-30(29,36)21-8-10-22(31)11-9-21)15-4-6-23-24-5-3-14-32-26(24)18-37-27-12-7-20(28(34)35)17-25(23)27/h3,5-12,14,17,36H,4,13,15-16,18-19H2,1-2H3,(H,34,35)/b23-6+/t30-/m0/s1

InChI Key

NHZWLAWPPXMRPK-MOLVWPNASA-N

SMILES

CC1(CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC=C3C4=C(COC5=C3C=C(C=C5)C(=O)O)N=CC=C4)C

Solubility

Soluble in DMSO

Synonyms

MLN-3897; MLN 3897; MLN3897; AVE-9897; AVE 9897; AVE9897

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.